4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide
Overview
Description
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide typically involves the reaction of 4-oxoquinazoline derivatives with benzamide derivatives under specific conditions. One common method involves the condensation of 4-oxoquinazoline with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase.
4-(4-oxoquinazolin-3(4H)-yl)benzoic acid: This compound shares a similar quinazoline core but differs in its functional groups and applications.
Uniqueness
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a valuable compound for research in neurodegenerative diseases .
Properties
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)21-18(23)15-9-7-14(8-10-15)11-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZRLQDXASORII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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